molecular formula C13H16BrNO4 B6663472 2-[(4-Bromo-2-methylbenzoyl)amino]-3-methoxy-2-methylpropanoic acid

2-[(4-Bromo-2-methylbenzoyl)amino]-3-methoxy-2-methylpropanoic acid

Cat. No.: B6663472
M. Wt: 330.17 g/mol
InChI Key: QNZKNOGCWUPOQJ-UHFFFAOYSA-N
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Description

2-[(4-Bromo-2-methylbenzoyl)amino]-3-methoxy-2-methylpropanoic acid is an organic compound with a complex structure that includes a brominated benzoyl group, a methoxy group, and a methylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromo-2-methylbenzoyl)amino]-3-methoxy-2-methylpropanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of 2-methylbenzoic acid to form 4-bromo-2-methylbenzoic acid . This intermediate is then subjected to acylation reactions to introduce the benzoyl group, followed by amination and methoxylation steps to complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromo-2-methylbenzoyl)amino]-3-methoxy-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the bromine atom to a hydrogen atom.

    Substitution: The bromine atom in the benzoyl group can be substituted with other nucleophiles in the presence of suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted benzoyl derivatives.

Scientific Research Applications

2-[(4-Bromo-2-methylbenzoyl)amino]-3-methoxy-2-methylpropanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.

    Biology: The compound’s derivatives may exhibit biological activity, making it useful in the development of pharmaceuticals and bioactive compounds.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(4-Bromo-2-methylbenzoyl)amino]-3-methoxy-2-methylpropanoic acid involves its interaction with molecular targets through its functional groups. The bromine atom and methoxy group can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. These interactions can affect biological pathways and molecular targets, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-methylbenzoic acid: A precursor in the synthesis of the target compound.

    2-Methylbenzoic acid: Another related compound used in synthetic routes.

    Methoxybenzoic acids: Compounds with similar methoxy functional groups.

Uniqueness

2-[(4-Bromo-2-methylbenzoyl)amino]-3-methoxy-2-methylpropanoic acid is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

2-[(4-bromo-2-methylbenzoyl)amino]-3-methoxy-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO4/c1-8-6-9(14)4-5-10(8)11(16)15-13(2,7-19-3)12(17)18/h4-6H,7H2,1-3H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZKNOGCWUPOQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)C(=O)NC(C)(COC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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